molecular formula C22H21FN2O4S B2689404 5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(3-methoxyphenyl)benzamide CAS No. 451506-73-3

5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(3-methoxyphenyl)benzamide

Cat. No.: B2689404
CAS No.: 451506-73-3
M. Wt: 428.48
InChI Key: MKVCIRNVEIGLOL-UHFFFAOYSA-N
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Description

5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(3-methoxyphenyl)benzamide is a useful research compound. Its molecular formula is C22H21FN2O4S and its molecular weight is 428.48. The purity is usually 95%.
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Scientific Research Applications

Molecular Imaging and Diagnostics

One notable application is in the realm of molecular imaging, particularly in identifying and quantifying receptor densities in diseases like Alzheimer's. For instance, a study by Kepe et al. (2006) utilized a similar benzamide derivative for positron emission tomography (PET) imaging, targeting serotonin 1A receptors in Alzheimer's disease patients. This approach aids in understanding disease progression and could potentially be adapted for compounds like 5-(N-benzyl-N-methylsulfamoyl)-2-fluoro-N-(3-methoxyphenyl)benzamide to target other receptor systems or diseases (Kepe et al., 2006).

Synthetic Chemistry

In synthetic chemistry, compounds with the benzamide structure serve as intermediates in creating various bioactive molecules. Moreno-Fuquen et al. (2019) demonstrated the catalyst- and solvent-free synthesis of benzamide derivatives through microwave-assisted Fries rearrangement. This method could potentially be applicable for synthesizing 5-(N-benzyl-N-methylsulfamoyl)-2-fluoro-N-(3-methoxyphenyl)benzamide derivatives, providing a greener and more efficient approach to developing pharmacologically active compounds (Moreno-Fuquen et al., 2019).

Protein Interaction Studies

Compounds similar to 5-(N-benzyl-N-methylsulfamoyl)-2-fluoro-N-(3-methoxyphenyl)benzamide can also play a role in studying protein interactions and mechanisms. For example, the interaction of benzamide derivatives with histone deacetylase (HDAC) enzymes has been studied to develop new therapeutic agents for cancer and other diseases. A study by Saito et al. (1999) explored the antitumor activity of benzamide derivatives as HDAC inhibitors, suggesting a potential research avenue for 5-(N-benzyl-N-methylsulfamoyl)-2-fluoro-N-(3-methoxyphenyl)benzamide in understanding and modulating protein functions (Saito et al., 1999).

Properties

IUPAC Name

5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(3-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O4S/c1-25(15-16-7-4-3-5-8-16)30(27,28)19-11-12-21(23)20(14-19)22(26)24-17-9-6-10-18(13-17)29-2/h3-14H,15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVCIRNVEIGLOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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